molecular formula C18H18N2O5S B2807731 N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899952-78-4

N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2807731
M. Wt: 374.41
InChI Key: PFSITYQUGPJSSN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as BDTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Methodologies

One area of research focuses on the development of new synthesis methodologies for benzamide derivatives. For example, catalyst-free synthesis techniques have been explored for creating novel classes of compounds through 1,3-dipolar cycloaddition and rearrangement processes. These reactions can be completed rapidly under mild conditions without a catalyst, presenting a more environmentally friendly and cost-effective approach to synthesizing complex molecules (Liu et al., 2014).

Biological Activity

Research into the biological activity of benzamide derivatives has led to the identification of compounds with promising therapeutic potentials. For instance, some studies have synthesized and evaluated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, uncovering compounds with significant diuretic effects (Yar & Ansari, 2009). Additionally, the development of antifungal agents from benzamide-based compounds has been pursued, with several synthesized compounds showing potential antifungal activity (Narayana et al., 2004).

Novel Materials

The exploration of benzamide derivatives extends into the creation of novel materials. For instance, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes has been reported, yielding compounds in good to excellent yields (Wang et al., 2008). Such methodologies open new avenues for developing materials with specific chemical and physical properties.

Green Chemistry

Research also focuses on adhering to green chemistry principles, as seen in the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, where water was used as the reaction medium. This approach not only ensures high yields but also aligns with environmental sustainability goals (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSITYQUGPJSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide

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